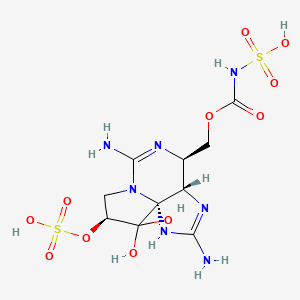

Gonyautoxin viii

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gonyautoxin VIII is a dinoflagellate toxin that is part of the group of saxitoxins, which are neurotoxins produced by certain species of marine dinoflagellates. These toxins are known for their role in causing paralytic shellfish poisoning, a serious and potentially fatal condition in humans who consume contaminated shellfish . This compound exhibits enhanced toxicity upon mild acid treatment and possesses a novel sulphonatocarbamoyl function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of gonyautoxin VIII involves several steps, starting from simpler organic compounds. One of the known synthetic routes involves the use of L-serine methyl ester as a starting material. The process includes the formation of a tricyclic frame through a series of reactions, including ring closure, deprotection, and amination . The reaction conditions typically involve the use of aldehydes, guanidine, and various protecting groups to stabilize the intermediates .

Industrial Production Methods

Most of the available this compound is extracted from natural sources, specifically from marine dinoflagellates such as Alexandrium species .

Análisis De Reacciones Químicas

Types of Reactions

Gonyautoxin VIII undergoes several types of chemical reactions, including:

Oxidation: This reaction can alter the functional groups present in the molecule, potentially affecting its toxicity.

Reduction: Reduction reactions can modify the sulphonatocarbamoyl function, impacting the compound’s activity.

Substitution: Substitution reactions can replace specific functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include mild acids for enhancing toxicity, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with altered toxicity profiles. These derivatives can be used to study the structure-activity relationship of the toxin and its effects on biological systems .

Aplicaciones Científicas De Investigación

Chemistry

In chemical research, Gonyautoxin VIII is utilized to investigate structure-activity relationships among neurotoxins. This research aids in the development of synthetic analogs that may possess therapeutic properties .

Biology

Biologically, this compound is instrumental in studying neurotoxicity mechanisms and assessing the ecological impacts of marine toxins on aquatic ecosystems. It helps researchers understand how these toxins affect marine life and food webs .

Medicine

In medical applications, this compound is being explored for its potential to treat anal fissures. Clinical studies indicate that local injections can significantly reduce anal tone and spasm, providing pain relief. For instance, one study showed a substantial decrease in anal maximal voluntary contraction pressure following the injection of Gonyautoxin . Furthermore, patients reported cessation of bleeding within 48 hours post-treatment .

Industry

This compound plays a critical role in developing detection methods for PSP in seafood products. Its application ensures food safety by monitoring toxin levels in shellfish harvested from potentially contaminated waters .

Data Tables

The following tables summarize key findings related to the toxicity and therapeutic potential of this compound and its congeners.

Table 1: Toxicity Profiles

| Compound | LD50 (µmol/kg) | NOAEL (µmol/kg) |

|---|---|---|

| This compound | TBD | TBD |

| Saxitoxin | 1.19 | 0.544 |

| GTX5 | 18.9 | 5.12 |

| GTX6 | 31.1 | 7.90 |

*LD50: Lethal Dose for 50% of the population; NOAEL: No Observed Adverse Effect Level .

Table 2: Clinical Study Outcomes

Case Studies

Several case studies highlight the clinical efficacy and safety profile of this compound:

- Anal Fissure Treatment : In a controlled study involving multiple participants with anal fissures, injections of Gonyautoxin resulted in significant relaxation of the anal sphincter, demonstrating its potential as a therapeutic agent .

- Food Safety : A study focused on the detection of paralytic shellfish toxins emphasized the importance of this compound in developing reliable testing methods to ensure seafood safety for consumers .

Mecanismo De Acción

Gonyautoxin VIII exerts its effects by blocking sodium channels in nerve cells, preventing the transmission of nerve impulses. This action leads to paralysis, which is the primary symptom of paralytic shellfish poisoning . The molecular targets of this compound include the voltage-gated sodium channels, and the pathways involved in its mechanism of action are related to the inhibition of sodium ion flow across nerve cell membranes .

Comparación Con Compuestos Similares

Gonyautoxin VIII is part of a group of similar toxic molecules known as saxitoxins. Other compounds in this group include:

Saxitoxin: Known for its high potency and similar mechanism of action.

Neosaxitoxin: Another potent neurotoxin with slight structural differences.

Decarbamoylsaxitoxin: A derivative with reduced toxicity compared to saxitoxin.

This compound is unique due to its novel sulphonatocarbamoyl function, which enhances its toxicity upon mild acid treatment . This feature distinguishes it from other saxitoxins and makes it a valuable compound for studying the effects of structural modifications on toxicity.

Propiedades

Número CAS |

80226-62-6 |

|---|---|

Fórmula molecular |

C10H17N7O11S2 |

Peso molecular |

475.4 g/mol |

Nombre IUPAC |

(2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid |

InChI |

InChI=1S/C10H17N7O11S2/c11-6-14-5-3(2-27-8(18)16-29(21,22)23)13-7(12)17-1-4(28-30(24,25)26)10(19,20)9(5,17)15-6/h3-5,19-20H,1-2H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)(H,24,25,26) |

Clave InChI |

OKSSKVHGKYJNLL-UHFFFAOYSA-N |

SMILES |

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |

SMILES canónico |

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |

Sinónimos |

N-Sulfocarbamoylgonyautoxin 3; Toxin C2 from Protogonyaulax; Protogonyautoxin 2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.